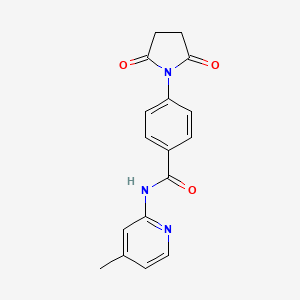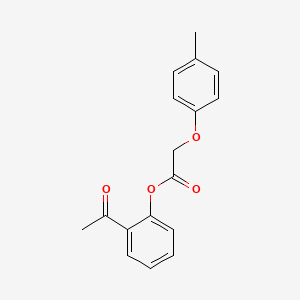![molecular formula C14H17ClN4S B5773045 N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N'-PHENETHYLTHIOUREA](/img/structure/B5773045.png)
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N'-PHENETHYLTHIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea is a synthetic compound that belongs to the class of pyrazole derivatives.
Méthodes De Préparation
The synthesis of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea typically involves the following steps:
Synthesis of 4-chloro-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds in the presence of a chlorinating agent.
Formation of the ethyl linker: The 4-chloro-1H-pyrazole is then reacted with an ethylating agent to introduce the ethyl linker.
Thiourea formation: The ethylated pyrazole is subsequently reacted with phenethylisothiocyanate to form the final product, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.
Applications De Recherche Scientifique
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide, given its ability to disrupt specific biochemical pathways in pests and weeds.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro group and thiourea moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea can be compared with other pyrazole derivatives, such as:
4-chloro-1H-pyrazole: Lacks the ethyl and phenethylthiourea moieties, resulting in different biological activities and applications.
N-phenethylthiourea: Lacks the pyrazole ring, leading to distinct chemical properties and reactivity.
N-[2-(1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea: Similar structure but without the chloro group, which may affect its binding affinity and biological activity.
The uniqueness of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-13-10-18-19(11-13)9-8-17-14(20)16-7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSWANAIUOFZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
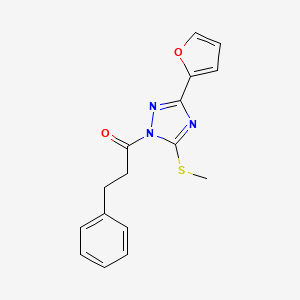
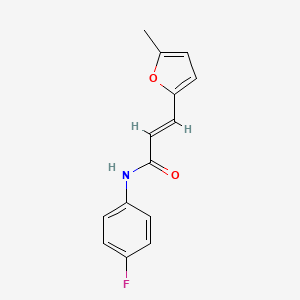
![3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B5772984.png)
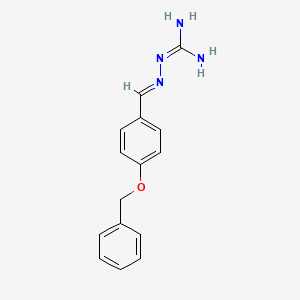
![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)
![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
![1-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B5773025.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)
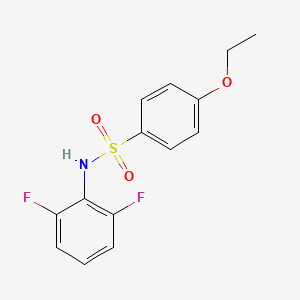
![2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773040.png)
![N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5773047.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE](/img/structure/B5773055.png)
